1-Methoxy-3-(morpholin-4-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-7-8(9)6-10-2-4-12-5-3-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHCXPPKPMUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510469-79-0 | |
| Record name | 1-methoxy-3-(morpholin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Pathways for 1-Methoxy-3-(morpholin-4-yl)propan-2-amine
De novo synthesis offers the flexibility to construct the target molecule from simple, readily available starting materials, allowing for precise control over the placement of each functional group.
Strategies for Propan-2-amine Backbone Construction
The central feature of the target molecule is the 1,3-disubstituted propan-2-amine backbone. Several robust strategies can be employed for its construction. A common approach involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a type of aza-Michael reaction, which is an atom-efficient method for creating β-aminocarbonyl derivatives. mdpi.com Another versatile method is the functionalization of a C3 synthon, such as acrolein or epichlorohydrin (B41342).
For instance, a synthetic route could commence with methoxyacetone (B41198). Reductive amination of methoxyacetone would yield 1-methoxypropan-2-amine, establishing the core amine and methoxy (B1213986) functionalities at the correct positions. Alternatively, the nitroaldol (Henry) reaction between a methoxy-acetaldehyde derivative and nitromethane (B149229) could furnish a nitro alcohol precursor, which upon reduction of the nitro group, would yield the desired amino alcohol backbone.
| Starting Material | Key Transformation | Intermediate | Reference |
| Methoxyacetone | Reductive Amination | 1-Methoxypropan-2-amine | google.com |
| Epichlorohydrin | Ring-opening with amine | 1-amino-3-chloropropan-2-ol | General Knowledge |
| Acrylonitrile | Michael addition of morpholine (B109124) | 3-Morpholinopropanenitrile | General Knowledge |
Regioselective Introduction of Methoxy and Morpholine Moieties
With the propan-2-amine backbone established, the next critical step is the regioselective introduction of the methoxy and morpholine groups at the C1 and C3 positions, respectively. The order of introduction is crucial to avoid side reactions and ensure high yields.
One potential pathway begins with a precursor like 1-amino-3-chloropropan-2-ol. The primary amine can be protected, followed by Williamson ether synthesis to install the methoxy group at the C1 hydroxyl. Subsequent nucleophilic substitution of the chloride at C3 with morpholine, followed by deprotection, would complete the synthesis.
A more convergent approach might involve the reaction of epichlorohydrin with morpholine to form 1-chloro-3-(morpholin-4-yl)propan-2-ol. The hydroxyl group can then be converted to a methoxy group, and the chlorine can be displaced by an azide, which is subsequently reduced to the primary amine. Morpholine synthesis itself is often achieved through the annulation of 1,2-amino alcohols, a strategy that highlights the importance of controlling amine alkylation. chemrxiv.orgchemrxiv.org
Mechanistic Insights into Key Bond-Forming Reactions
The key bond-forming reactions in these synthetic pathways are governed by well-understood mechanisms.
Nucleophilic Substitution (S_N2): The introduction of the morpholine moiety onto a 3-halopropyl precursor proceeds via a classical S_N2 mechanism. Morpholine, acting as a nitrogen nucleophile, attacks the electrophilic carbon atom bearing the leaving group (e.g., chlorine, bromine), leading to the formation of the C-N bond with inversion of configuration if the carbon were chiral.
Reductive Amination: The formation of the amine group from a ketone (like methoxyacetone) involves an initial nucleophilic attack by ammonia (B1221849) or an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine or enamine. Subsequent reduction of the C=N double bond, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields the final amine.
Epoxide Ring-Opening: When using an epoxide precursor like 1-methoxy-2,3-epoxypropane, the morpholine nucleophile attacks one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon (C3), leading to the desired regiochemistry.
Stereoselective and Asymmetric Synthesis Approaches
Controlling the stereochemistry at the C2 position of the propan-2-amine backbone is essential for producing enantiomerically pure this compound.
Chiral Pool Strategies and Auxiliary-Mediated Syntheses
The chiral pool approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, a synthesis could start from a chiral amino acid like L-Alanine. The carboxylic acid can be reduced to the alcohol, and the amine protected, to give a chiral precursor that can be further elaborated.
A powerful enzymatic approach has been demonstrated for the synthesis of (S)-1-methoxy-2-aminopropane. This method uses a transaminase enzyme to convert methoxyacetone into the chiral amine with high enantiomeric excess (>99% ee) by using 2-aminopropane as the amine donor. google.com This enantiopure intermediate is an ideal starting point for introducing the morpholine moiety at the C3 position.
Chiral auxiliary-mediated synthesis is another effective strategy. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. For example, a prochiral imine derived from methoxyacetone could be reacted with a chiral auxiliary, such as (R)-α-methylphenethylamine, followed by diastereoselective reduction and subsequent removal of the auxiliary to yield the desired chiral amine. google.com
| Method | Chiral Source | Key Step | Outcome | Reference |
| Enzymatic Resolution | Transaminase Enzyme | Asymmetric amination of methoxyacetone | (S)-1-methoxy-2-aminopropane (>99% ee) | google.com |
| Chiral Auxiliary | (R)-α-methylphenethylamine | Diastereoselective reductive amination | Chiral amine intermediate | google.com |
| Chiral Pool | L-Alanine | Reduction and functionalization | Chiral amino alcohol precursor | General Knowledge |
Enantioselective Catalytic Methods for Propan-2-amine Derivatization
Modern synthetic chemistry increasingly relies on enantioselective catalysis to generate chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of the target molecule has not been specifically reported, several catalytic methods for the synthesis of chiral amines are applicable. beilstein-journals.orgmdpi.com
One approach is the asymmetric hydrogenation of an appropriately substituted enamine or imine precursor. Catalysts based on transition metals like rhodium or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for such transformations.
Another cutting-edge approach involves the enantioselective C-H functionalization of a precursor. For example, palladium(II) catalysis, in conjunction with chiral phosphoric acids as ligands, has been shown to enable the enantioselective coupling of methylene (B1212753) C-H bonds with aryl boronic acids, demonstrating the potential for creating α-chiral amines. nih.gov Adapting such a methodology to an appropriate N-protected 3-methoxy-N-morpholinylpropylamine could, in principle, install the amine group asymmetrically. Organocatalysis, using small organic molecules as catalysts, also presents numerous possibilities for the asymmetric construction of chiral amines. beilstein-journals.org
Diastereoselective Control in Synthesis
Achieving stereochemical control is a cornerstone of modern organic synthesis, particularly for creating compounds with specific biological activities. While specific literature on the diastereoselective synthesis of this compound is not prevalent, its structure as a 1,2-amino ether allows for the application of well-established stereocontrol strategies. The key challenge lies in controlling the stereocenter at the C-2 position bearing the amine group.
One potential pathway involves the diastereoselective synthesis of a chiral amino alcohol precursor, which can then be further elaborated. For instance, methods for the synthesis of syn-1,2-amino alcohols often utilize palladium-catalyzed allylic C-H amination, which can proceed with high levels of diastereoselectivity. nih.gov Another approach is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols, which can yield chiral morpholine derivatives with high diastereomeric excess. banglajol.info
Enzymatic synthesis represents a powerful tool for creating chiral amines. Transaminases can be used for the stereoselective synthesis of a chiral amine from a ketone precursor. google.comnih.gov For example, a process could be designed where methoxyacetone is converted into (S)-1-methoxy-2-aminopropane using a transaminase, establishing the desired stereocenter early in the synthesis. google.com Subsequent reaction with a morpholine-containing electrophile would complete the synthesis.
The table below outlines conceptual strategies for achieving diastereoselective control, based on methodologies applied to similar structural motifs.
| Strategy | Description | Key Intermediates/Reagents | Expected Outcome |
| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction, then subsequently removed. | Evans oxazolidinones, benzoyl-S,O-acetals. researchgate.net | Formation of a chiral center with high diastereomeric excess. |
| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. | Chiral epoxides, N-allyl-β-amino alcohols. banglajol.info | Diastereoselective ring-opening or cyclization reactions. |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. | Chiral diphosphine ligands (with Cu(I) or Ag(I)), Palladium catalysts. nih.govresearcher.life | Enantioselective synthesis of precursors or final product. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of stereoisomers. | Transaminases, lipases. google.comnih.gov | Production of enantiopure starting materials or intermediates. |
Functionalization and Derivatization Strategies
The trifunctional nature of this compound provides multiple avenues for chemical modification, allowing for the systematic alteration of its physicochemical properties.
The primary amine is the most nucleophilic and reactive site in the molecule, making it a prime target for functionalization. creative-biolabs.com A wide array of reagents can target primary amines chemoselectively, even in the presence of the less nucleophilic tertiary amine of the morpholine ring. thermofisher.comorganic-chemistry.org
Common modifications include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through reaction with alkyl halides. Selective N-monomethylation is a significant challenge but can be achieved with specific reagents and catalysts. rsc.org
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
The following table summarizes common reactions for the selective modification of the primary amine group.
| Reaction Type | Reagent Class | Product Functional Group | Typical Conditions |
| Acylation | Acyl Halides, Anhydrides, NHS Esters nih.gov | Amide | Base (e.g., triethylamine), aprotic solvent |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Pyridine or other non-nucleophilic base |
| Reductive Amination | Aldehydes or Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Mildly acidic to neutral pH |
| Alkylation | Alkyl Halides | Secondary/Tertiary/Quaternary Amine | Base, polar solvent; risk of over-alkylation |
| Urea Formation | Isocyanates | Urea | Aprotic solvent, room temperature |
The methoxy group (–OCH₃) is an ether linkage, which is generally characterized by its chemical stability. drughunter.comyoutube.com Aryl ethers, in particular, have been subjects of C-O bond activation research, but the alkyl ether in this compound is less reactive. researchgate.net Cleavage of this ether bond to reveal a primary alcohol requires harsh conditions.
The most common method for ether cleavage is treatment with strong protic or Lewis acids.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers via an Sₙ2 mechanism, where the halide ion acts as the nucleophile.
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving methyl ethers at low temperatures.
| Reagent | Description | Product | Conditions |
| Hydrobromic Acid (HBr) | A strong acid that protonates the ether oxygen, followed by nucleophilic attack by the bromide ion. | 1-Hydroxy-3-(morpholin-4-yl)propan-2-amine | Concentrated aqueous HBr, elevated temperatures |
| Boron Tribromide (BBr₃) | A powerful Lewis acid that coordinates to the ether oxygen, facilitating cleavage. | 1-Hydroxy-3-(morpholin-4-yl)propan-2-amine | Anhydrous dichloromethane (B109758) (DCM), low temperature (e.g., -78 °C to 0 °C) |
The morpholine ring is a stable heterocycle widely used in medicinal chemistry. e3s-conferences.orgresearchgate.net Its reactivity is primarily centered on the tertiary amine nitrogen, as the ether linkage within the ring is unreactive under most conditions. wikipedia.org
Key transformations include:
N-Oxidation: The tertiary nitrogen can be oxidized using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding morpholine N-oxide.
N-Quaternization: As a tertiary amine, the morpholine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and increases the hydrophilicity of the molecule.
α-Functionalization: More advanced methods can achieve C-H functionalization at the position alpha to the nitrogen, often via the formation of an iminium ion intermediate, though this typically requires specific reagents and conditions. researchgate.net
| Reaction Type | Reagent | Product |
| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | N-oxide derivative |
| N-Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary ammonium salt |
| Ring Opening | Harsh reductive conditions (e.g., LiAlH₄ with Lewis acid) | Diethanolamine derivative |
The presence of a reactive primary amine makes this compound an excellent building block for conjugation and the construction of more complex hybrid molecules. The morpholine moiety itself is often incorporated into larger structures to improve pharmacokinetic properties like solubility and metabolic stability. e3s-conferences.orgnih.gov
Conjugation Strategies: The primary amine serves as a versatile handle for covalent attachment to other molecules, including proteins, peptides, oligonucleotides, or small-molecule drugs. creative-biolabs.comcreative-biogene.com Common conjugation chemistries involve the formation of stable amide or thioether bonds. nih.gov
| Linker/Reagent Type | Reactive Group on Molecule to be Conjugated | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester creative-biogene.com | Activated Carboxylic Acid | Amide |
| Isothiocyanate | Isothiocyanate | Thiourea |
| Maleimide nih.gov | Thiol (Sulfhydryl) | Thioether |
| Aldehyde/Ketone (via Reductive Amination) | Aldehyde or Ketone | Secondary Amine |
Hybrid Compounds: Researchers frequently synthesize hybrid molecules that combine a morpholine-containing fragment with other pharmacophores to create novel therapeutic agents. researchgate.netresearchgate.net For example, indole-pyrimidine hybrids bearing a morpholine moiety have been synthesized and evaluated for their biological activities. researchgate.net Similarly, quinoline-morpholine-triazole hybrids have been developed as potential anticancer agents. researchgate.net In these architectures, the this compound scaffold could serve as a flexible linker connecting the morpholine pharmacophore to another molecular entity via its primary amine.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methoxy (B1213986) group (CH₃O-) would appear as a sharp singlet, typically in the range of 3.3-3.4 ppm. mdpi.comdocbrown.info The protons of the propane (B168953) backbone are diastereotopic due to the chiral center at C2, leading to more complex splitting patterns. The proton at C2 (CH-NH₂) would likely appear as a multiplet. The adjacent methylene (B1212753) protons at C1 (-OCH₂) and C3 (-NCH₂) would also exhibit complex multiplet signals due to coupling with the C2 proton and with each other. The protons of the morpholine (B109124) ring typically show two distinct multiplets corresponding to the methylene groups adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂). rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display eight unique signals, corresponding to each carbon atom in the molecule. The methoxy carbon is expected around 59 ppm. docbrown.info The carbons of the propane backbone (C1, C2, and C3) would resonate in the aliphatic region, with their specific shifts influenced by the adjacent oxygen, nitrogen, and amine groups. The morpholine ring carbons typically show two signals: one for the carbons adjacent to the nitrogen (C-N) and another for the carbons adjacent to the oxygen (C-O), often found around 54 ppm and 67 ppm, respectively. scielo.org.mx Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign these proton and carbon signals and confirm the connectivity through the propane backbone to the morpholine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| -OCH₃ | ~3.3 | Singlet (s) | -OCH₃ | ~59 |
| -NH₂ | Variable (broad) | Singlet (s) | -CH(NH₂)- (C2) | ~50-55 |
| -CH(NH₂)- (H2) | ~2.8-3.0 | Multiplet (m) | -CH₂-O- (C1) | ~70-75 |
| -CH₂-O- (H1) | ~3.4-3.6 | Multiplet (m) | -CH₂-N< (C3) | ~60-65 |
| -CH₂-N< (H3) | ~2.4-2.6 | Multiplet (m) | Morpholine (-CH₂-N) | ~54 |
| Morpholine (-CH₂-N) | ~2.4-2.6 | Multiplet (m) | Morpholine (-CH₂-O) | ~67 |
| Morpholine (-CH₂-O) | ~3.6-3.8 | Multiplet (m) |
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Molecular Structure
Mass spectrometry is critical for determining the molecular weight and elemental formula of the compound and for gaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₈N₂O₂) is 174.14 Da.
High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts and can aid in identification. uni.lu
Fragmentation Pathways: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines. This would lead to the formation of a stable iminium ion from the morpholine moiety, likely resulting in a base peak at m/z 100 ([C₅H₁₀NO]⁺). Another alpha-cleavage between C1 and C2 could generate a fragment corresponding to the loss of a methoxymethyl radical (•CH₂OCH₃).
Loss of Neutral Molecules: The molecular ion could lose a methoxy group (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).
Ring Fragmentation: The morpholine ring itself can open and fragment, leading to a series of smaller ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₈H₁₈N₂O₂]⁺ | 174.136 | Molecular Ion |
| [M+H]⁺ | [C₈H₁₉N₂O₂]⁺ | 175.144 | Protonated Molecule (ESI) uni.lu |
| [M+Na]⁺ | [C₈H₁₈N₂O₂Na]⁺ | 197.126 | Sodium Adduct (ESI) uni.lu |
| [C₅H₁₀NO]⁺ | [C₅H₁₀NO]⁺ | 100.076 | Likely base peak from alpha-cleavage at C3 |
| [M - •CH₂OCH₃]⁺ | [C₇H₁₅N₂O]⁺ | 129.118 | Fragment from alpha-cleavage at C1-C2 |
Advanced Chromatographic-Mass Spectrometric Coupling Techniques (e.g., LC-MS, GC-MS)
Coupled chromatographic-mass spectrometric techniques are essential for the separation, detection, and identification of this compound from complex mixtures, such as reaction media or biological samples.
LC-MS (Liquid Chromatography-Mass Spectrometry): Given the compound's polarity and the presence of a basic amine group, reversed-phase LC coupled with electrospray ionization (ESI) mass spectrometry would be the method of choice. ESI in positive ion mode would readily generate the protonated molecule [M+H]⁺ (m/z 175.144), allowing for sensitive and selective detection. researchgate.net Tandem MS (LC-MS/MS) could be used for quantitative analysis by monitoring specific parent-to-daughter ion transitions, enhancing specificity.
GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis by GC-MS is challenging for primary amines due to their polarity and tendency to interact with the stationary phase, leading to poor peak shape. nih.gov Therefore, derivatization would likely be required to increase volatility and improve chromatographic performance. Acylation or silylation of the primary amine group would yield a less polar derivative suitable for GC-MS analysis, which would then provide fragmentation patterns based on electron ionization.
X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives
While no crystal structure for this compound itself is publicly available, X-ray crystallography of its derivatives or closely related analogues would provide definitive information on its solid-state conformation. Studies on other morpholine-containing compounds consistently show that the six-membered morpholine ring adopts a stable chair conformation. nih.gov Crystallographic analysis would precisely determine bond lengths, bond angles, and torsional angles, revealing the preferred spatial arrangement of the methoxy, amine, and morpholine substituents along the flexible propanamine backbone. Such an analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to its functional groups. Key expected bands include:
N-H stretching: A medium to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
N-H bending: A medium absorption around 1600 cm⁻¹.
C-O stretching: A strong, characteristic band for the C-O-C ether linkage, typically appearing in the 1150-1085 cm⁻¹ region. researchgate.net
C-N stretching: Aliphatic amine C-N stretching vibrations would be observed in the 1250-1020 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the aliphatic C-H stretching and bending modes of the propane backbone and morpholine ring would be prominent. nih.govresearchgate.net The symmetric "breathing" modes of the morpholine ring would also be Raman active. Comparing experimental IR and Raman spectra with theoretical spectra calculated using Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. scielo.org.mx
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
The C2 carbon of the propanamine backbone is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for analyzing chiral molecules.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While the parent compound itself may not have a strong chromophore for CD analysis in the accessible UV-Vis range, derivatization of the primary amine with a chromophoric agent can produce a derivative with a distinct CD signal (a Cotton effect). nsf.govnih.gov The sign and intensity of this induced Cotton effect can be used to determine the absolute configuration of the chiral center (by comparing to a reference or theoretical calculations) and to quantify the enantiomeric excess (% ee) of a sample. rsc.orgrsc.orgresearchgate.net This is a powerful method for stereochemical analysis in chiral synthesis and purification.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), could provide a wealth of information about 1-Methoxy-3-(morpholin-4-yl)propan-2-amine.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would be the first step in characterizing the molecule. This would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. The resulting energy landscape would reveal the relative populations of different conformers at various temperatures and provide insight into the molecule's flexibility.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°): C1-C2-C3-N4 | Key Non-covalent Interactions |
| 1 | 0.00 | 65.2 | Intramolecular H-bond (NH2...O-morpholine) |
| 2 | 1.25 | -175.8 | Steric repulsion between methoxy (B1213986) and morpholine (B109124) |
| 3 | 2.50 | -68.9 | Gauche interaction between methoxy and amine |
Note: This table is purely illustrative and not based on actual experimental or computational data.
Charge Distribution and Reactivity Prediction
Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or analysis of the molecular electrostatic potential (MEP) would be employed. These analyses would identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, offering predictions about how the molecule might interact with other chemical species.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound.
Transition State Identification and Reaction Pathway Mapping
For any proposed reaction, computational chemists would aim to identify the transition state structure—the highest energy point along the reaction coordinate. By mapping the entire reaction pathway from reactants to products via the transition state, it is possible to calculate the activation energy, which is a key determinant of the reaction rate.
Solvent Effects on Reaction Thermodynamics and Kinetics
The surrounding solvent can have a profound impact on chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the thermodynamics (e.g., reaction energies) and kinetics (e.g., activation energies) of a reaction.
Molecular Docking and Interaction Profiling with Model Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
While typically used in drug discovery to model interactions with biological macromolecules, this approach can be adapted to study the interaction of this compound with other chemical systems. For instance, docking simulations could be performed to understand how this molecule might adsorb onto an inorganic surface, such as silica (B1680970) or a metal oxide, or how it might interact with the active site of a synthetic catalyst. The results would provide insights into the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the interaction.
Hypothetical Data Table for Molecular Docking:
| Model System | Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |
| Silica Surface | -5.8 | Si-OH | Hydrogen bond with morpholine oxygen |
| Zeolite Catalyst | -7.2 | Al-O-Si | Coordination with amine nitrogen |
Note: This table is purely illustrative and not based on actual experimental or computational data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its reactivity. In the context of "this compound," QSAR models can be developed to predict its reactivity in various chemical transformations. These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, its physicochemical properties.
The development of a QSAR model for the chemical reactivity of "this compound" and its analogs would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and thermodynamic properties. For instance, in studies of other morpholine derivatives, descriptors such as polarization, dipole moment, lipophilicity, and energy parameters have been shown to significantly influence their activity. researchgate.net
A hypothetical QSAR model for the reactivity of a series of compounds related to "this compound" could be represented by a multivariate linear equation. pensoft.netresearchgate.net This equation would correlate the observed reactivity (e.g., reaction rate constant) with a selection of the most influential molecular descriptors. The goal is to create a model with high predictive power, which can then be used to estimate the reactivity of new, untested derivatives. pensoft.net
The process of building a robust QSAR model involves several key steps: selection of a training set of molecules with known reactivities, calculation of molecular descriptors, development of a mathematical equation linking the descriptors to reactivity, and rigorous validation of the model's predictive ability using an external test set of compounds. pensoft.net
Below are illustrative data tables representing the types of information that would be used in a QSAR study for "this compound" and hypothetical derivatives.
Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 174.24 | -0.85 | 2.15 | -9.23 | 1.45 |
| Analog 1 | 188.27 | -0.65 | 2.30 | -9.15 | 1.52 |
| Analog 2 | 202.30 | -0.45 | 2.45 | -9.08 | 1.58 |
| Analog 3 | 160.21 | -1.05 | 2.00 | -9.31 | 1.38 |
| Analog 4 | 216.33 | -0.25 | 2.60 | -9.01 | 1.65 |
Table 2: Hypothetical QSAR Model for Chemical Reactivity
| Model Equation | R² | Q² | F-statistic | p-value |
| log(k) = 0.85(LUMO) - 0.23(LogP) + 1.54 | 0.92 | 0.85 | 125.4 | <0.001 |
In this hypothetical model, log(k) represents the logarithm of the reaction rate constant, a measure of chemical reactivity. The equation suggests that reactivity is positively correlated with the LUMO (Lowest Unoccupied Molecular Orbital) energy and negatively correlated with the lipophilicity (LogP). A higher R² (coefficient of determination) and Q² (cross-validated R²) would indicate a robust model with good predictive capacity. pensoft.net Such models can serve as a theoretical foundation for designing new molecules with desired reactivity profiles. researchgate.net
Mechanistic Studies on Molecular Interactions and Catalytic Roles
Investigation of Molecular Binding and Recognition Principles
The molecular architecture of 1-methoxy-3-(morpholin-4-yl)propan-2-amine incorporates several key features that dictate its interaction with other molecules. These include hydrogen bond donors and acceptors, as well as hydrophobic regions, which together create a framework for specific binding and recognition events.
The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, capable of forming strong interactions with electron-rich atoms such as oxygen and nitrogen. The ether oxygen of the methoxy (B1213986) group (-OCH₃) and the oxygen and nitrogen atoms within the morpholine (B109124) ring can act as hydrogen bond acceptors. These functionalities allow the molecule to participate in intricate hydrogen-bonding networks, which are crucial for the formation of stable molecular assemblies.
The morpholine ring, while containing polar atoms, also possesses a degree of nonpolar character due to its hydrocarbon backbone. This allows for hydrophobic interactions with other nonpolar molecules or moieties. The flexible nature of the morpholine ring, which can adopt both chair and skew-boat conformations, further influences its ability to engage in these interactions by adapting its shape to fit into hydrophobic pockets of larger molecules. nih.govresearchgate.netresearchgate.netresearchgate.net
A summary of the potential intermolecular interactions involving this compound is presented in the table below.
| Functional Group | Interaction Type | Potential Partner |
| Primary Amine (-NH₂) | Hydrogen Bond Donor | Carbonyls, Ethers, Amines |
| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Alcohols, Amines |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Alcohols, Amines |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Alcohols, Acids |
| Morpholine Ring | Hydrophobic Interaction | Aromatic rings, Alkyl chains |
The presence of multiple heteroatoms (nitrogen and oxygen) in this compound suggests its potential as a chelating agent for various metal ions. wikipedia.orgbeloit.edu Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable, ring-like structure. wikipedia.org The primary amine and the morpholine nitrogen, along with the ether oxygen, can act as donor atoms to coordinate with a metal center.
The spatial arrangement of these donor atoms is critical for effective chelation. In this compound, the flexible propan-2-amine backbone allows for the potential formation of five- or six-membered chelate rings with a metal ion, which are generally the most stable. The stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system.
While specific chelation data for this compound is not available, a comparison with known chelating agents containing similar functional groups can provide insights. For instance, amino alcohols and diamines are known to form stable complexes with transition metals like copper(II). The table below shows stability constants for some related ligand-metal complexes.
| Ligand | Metal Ion | Log K₁ |
| Ethylenediamine | Cu²⁺ | 10.55 |
| Glycine | Cu²⁺ | 8.24 |
| Ethanolamine | Cu²⁺ | 4.45 |
This data is for illustrative purposes and represents the stability of complexes with ligands that share functional similarities with this compound.
Role as a Ligand or Promoter in Catalytic Reactions
The structural features of this compound make it a promising candidate for applications in catalysis, either as an organocatalyst itself or as a ligand for a metal catalyst.
The primary amine group in this compound can function as a nucleophilic or basic catalyst in a variety of organic reactions. Chiral primary β-amino alcohols, which share a similar structural motif, are effective organocatalysts for asymmetric transformations. nih.govresearchgate.net These catalysts can activate substrates through the formation of iminium ions or enamines, leading to highly enantioselective product formation.
For example, in the Michael addition of ketones to nitro-olefins, a primary amine catalyst can react with the ketone to form an enamine intermediate. This enamine then attacks the nitro-olefin, and subsequent hydrolysis regenerates the catalyst and yields the final product. The stereochemical outcome of such reactions is often controlled by the steric and electronic properties of the catalyst. While many studies have highlighted the efficiency of pyrrolidine-based catalysts, morpholine-based organocatalysts have also been explored, though they are sometimes found to be less reactive. researchgate.net
The coordinating atoms within this compound make it a potential ligand for transition-metal catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. By modifying the structure of the ligand, it is possible to fine-tune the steric and electronic environment around the metal center.
The combination of a primary amine, an ether, and a tertiary amine (within the morpholine ring) offers a multidentate coordination environment. This could be advantageous in stabilizing various oxidation states of a metal during a catalytic cycle. Furthermore, if a chiral version of this compound were synthesized, it could be employed as a chiral ligand for asymmetric catalysis.
The table below provides examples of reaction types where ligands with similar functionalities have been successfully employed.
| Reaction Type | Metal | Ligand Type |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Diamines, Amino Alcohols |
| Cross-Coupling Reactions | Palladium, Nickel | Phosphine-Amines |
| Olefin Metathesis | Ruthenium | N-Heterocyclic Carbenes with Amine tethers |
Probing Reaction Pathways Through Isotopic Labeling and Kinetic Studies
To fully understand the mechanistic details of how this compound participates in chemical reactions, isotopic labeling and kinetic studies would be invaluable. These techniques provide detailed insights into reaction pathways, transition states, and the roles of different atoms and functional groups.
Isotopic labeling, for instance, involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, deuterium). chem-station.com By tracking the position of the isotope in the products, it is possible to deduce the mechanism of bond-breaking and bond-forming steps. researchgate.netresearchgate.net For example, in a reaction catalyzed by the amine group of this compound, deuterium (B1214612) labeling of the amine could help to elucidate the role of proton transfer steps.
Kinetic studies, which measure the rate of a reaction under different conditions (e.g., varying concentrations of reactants and catalyst), can provide information about the rate-determining step of a reaction and the composition of the transition state. acs.orgbohrium.comnih.govresearchgate.net For a reaction catalyzed by this compound, a kinetic study could reveal whether the catalyst is involved in the rate-determining step and could help to differentiate between different proposed mechanisms.
The following table outlines how these techniques could be applied to study reactions involving this compound.
| Technique | Application | Information Gained |
| Deuterium Labeling | Replace amine protons with deuterium | Elucidate proton transfer mechanisms |
| ¹³C Labeling | Label the carbon backbone | Track skeletal rearrangements |
| Kinetic Isotope Effect | Compare reaction rates of labeled and unlabeled reactants | Identify bond-breaking in the rate-determining step |
| Rate Law Determination | Vary reactant and catalyst concentrations | Determine the order of the reaction with respect to each species |
Emerging Applications and Advanced Materials Science
Application as Building Blocks in Polymer Science and Macro-molecular Architectures
There is currently no specific information available in scientific literature detailing the use of 1-Methoxy-3-(morpholin-4-yl)propan-2-amine as a monomer or building block in polymer science. However, the presence of a primary amine and a tertiary amine (within the morpholine (B109124) ring) suggests its potential as a versatile monomer. In principle, the primary amine group could be utilized in step-growth polymerization reactions, such as the formation of polyamides, polyimides, or polyureas.
For instance, morpholine-2,5-dione (B184730) derivatives are known to undergo ring-opening polymerization to produce polydepsipeptides, which are biodegradable materials with potential biomedical applications. researchgate.netacs.orgresearchgate.netnih.govacs.org While this demonstrates the utility of the morpholine scaffold in polymer backbones, it does not directly involve this compound.
Amino-functional polyethers are a class of polymers recognized for their stimuli-responsive properties and biocompatibility, making them suitable for applications in drug delivery and surface modification. rsc.orgresearchgate.net Theoretically, this compound could be incorporated into such polymer structures, though specific examples are not documented.
Role in Surface Chemistry and Coating Technologies
The general class of morpholine compounds is utilized in the coatings and paints industry as solvents and stabilizers to improve film formation and adhesion. silverfernchemical.com They are also employed as corrosion inhibitors in boiler water treatment and for various metals by forming a protective film. silverfernchemical.comnih.govchemicalbook.com
Amine-functionalized polymers are known to be effective coating materials for antifouling applications. researchgate.net The amine groups can be used to attach the polymers to surfaces. While this is a general application for amine-containing compounds, there is no specific research detailing the use of this compound for surface modification or in coating technologies.
Development as Precursors for Novel Functional Materials
The development of novel functional materials often relies on versatile precursor molecules. Amino acids, for example, are used to design functional polymers for biomedical applications due to their biocompatibility and the versatility of their functional groups. nih.govresearchgate.net Similarly, amino-functionalized metal-organic frameworks (MOFs) are being developed for applications such as CO2 capture, where the amine groups enhance the material's affinity for acidic gases. mdpi.com
While the structure of this compound, with its multiple functional groups, suggests potential as a precursor for such advanced materials, there is no published research to support this. The synthesis of various morpholine derivatives for a range of applications is an active area of research, indicating the broad potential of this class of compounds in materials science. e3s-conferences.orgresearchgate.netresearchgate.netresearchgate.net
Analytical Reagent Development and Sensor Applications
Morpholine-containing polymers have been successfully used in the development of chemical sensors. For example, quartz crystal microbalance (QCM) sensors coated with a thin film of poly(acryloyl morpholine) have been shown to selectively chelate Cu2+ ions in aqueous solutions. scispace.comresearchgate.net This demonstrates the potential of the morpholine moiety in designing selective analytical tools.
Furthermore, morpholine-functionalized fluorescent probes have been developed for detecting pH changes. acs.org The protonation of the morpholine residue in acidic conditions can lead to changes in the fluorescence of the molecule, allowing for pH sensing. Other morpholine derivatives have been synthesized and used in the fabrication of potentiometric sensors for the detection of metal ions like thorium. rsc.org
Despite these examples with other morpholine derivatives, there is no specific information available on the application of this compound in the development of analytical reagents or sensors.
Q & A
Q. Methodological Insight
- Enzyme Immobilization : Covalent immobilization on epoxy monolithic silica supports enhances enzyme stability and reusability .
- Design of Experiments (DoE) : Statistical optimization of factors like substrate concentration and incubation time improves yield (e.g., 60% conversion for (R)-enantiomers) .
How is the structural configuration of this compound verified in crystallographic studies?
Basic
X-ray crystallography using programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard. The SHELX system integrates data reduction, phase determination, and anisotropic displacement modeling, validated for small-molecule and macromolecular structures . Tools like WinGX and ORTEP visualize anisotropic displacement ellipsoids and molecular packing .
Q. Advanced
- Data Contradictions : Discrepancies in bond lengths or angles may arise from twinning or low-resolution data. SHELXL’s twin refinement and HKLF5 format address these issues .
- Validation : Compare experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities.
What computational strategies predict the biological activity of morpholine-containing amines like this compound?
Advanced
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite evaluate interactions with target proteins (e.g., kinases or GPCRs). For example, morpholine derivatives in quinazoline-based inhibitors show high affinity for kinase domains due to hydrogen bonding with morpholine oxygen .
Q. Methodological Insight
- Pharmacophore Modeling : Identify critical interaction sites (e.g., morpholine’s oxygen as a hydrogen-bond acceptor).
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, guiding structural modifications .
How can researchers resolve contradictions in enantiomeric excess (ee) values reported across studies?
Advanced
Contradictions often stem from variations in enzyme sources, reaction scale, or analytical methods. For instance:
- : >99% ee for (R)-enantiomers using optimized TAs.
- : 84% ee due to suboptimal amino donor (isopropylamine vs. alternative donors like L-alanine).
Q. Resolution Strategies
- Cross-Validation : Use chiral HPLC with derivatization (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine) for accurate ee determination .
- Enzyme Engineering : Directed evolution of TAs improves stereoselectivity under non-ideal conditions.
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
Q. Advanced
- Static Discharge Mitigation : Ground equipment to prevent ignition (UN 1224, Hazard Class 3.2) .
- Toxicological Profiling : Monitor acute toxicity via RTECS data (e.g., UC2988600 for methoxyacetone analogs) .
How do substituent variations (e.g., alkyl vs. aryl groups) on the amine moiety affect reactivity and biological activity?
Advanced
Substituents modulate electronic and steric properties:
| Substituent | Reactivity Impact | Biological Implication |
|---|---|---|
| Methylsulfanyl | Higher nucleophilicity | Enhanced enzyme inhibition |
| Phenylsulfanyl | Conjugation with π-systems | Improved receptor binding |
| Ethylsulfanyl | Balanced lipophilicity | Optimal pharmacokinetics |
Q. Methodological Insight
- QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity.
- Solubility Testing : Use shake-flask method to assess logP changes .
What analytical techniques are critical for quantifying this compound in complex matrices?
Q. Advanced
- LC-MS/MS : Quantify trace amounts in biological samples (LOD < 0.1 ng/mL) .
- NMR Spectroscopy : - and -NMR confirm purity and detect diastereomers (e.g., 300 MHz in CDCl) .
- Chiral Chromatography : Use amylose- or cellulose-based columns for enantiomer separation .
How can researchers address low yields in large-scale synthesis of this compound?
Q. Advanced
- Flow Chemistry : Continuous processing reduces side reactions and improves heat management .
- Catalyst Recycling : Immobilized morpholine catalysts (e.g., silica-supported) enhance turnover number (TON) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
